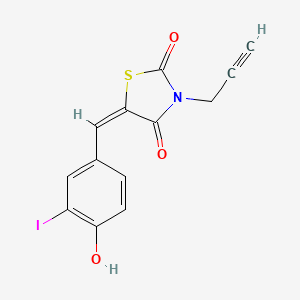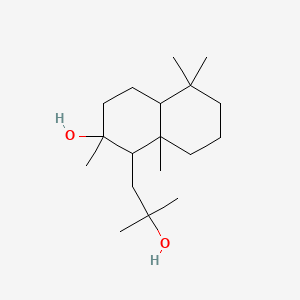![molecular formula C22H26N4O4 B5151019 N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide](/img/structure/B5151019.png)
N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide, also known as MP-10, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MP-10 belongs to a class of compounds known as piperazine derivatives and has been shown to have significant effects on the central nervous system.
Mechanism of Action
The exact mechanism of action of N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide is not fully understood, but it is believed to act by increasing dopamine release in the brain. Dopamine is a neurotransmitter that is involved in the regulation of movement, motivation, and reward.
Biochemical and Physiological Effects:
N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has been shown to have significant effects on the central nervous system, including increasing dopamine release and improving motor function. It has also been shown to have anxiolytic and antidepressant effects, making it a potential treatment for anxiety and depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide in lab experiments is its potency and specificity for dopamine receptors. However, one limitation is that it may have off-target effects on other neurotransmitter systems, which could complicate the interpretation of results.
Future Directions
There are several potential future directions for research on N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide. One area of interest is in the treatment of addiction, as dopamine release is involved in the reward pathway that is implicated in addiction. Additionally, further studies could investigate the potential use of N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide in the treatment of other neurological disorders, such as schizophrenia and bipolar disorder.
In conclusion, N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide is a compound that has shown promising results in the treatment of various neurological disorders. Its mechanism of action involves increasing dopamine release in the brain, and it has been shown to have significant effects on the central nervous system. While there are some limitations to its use in lab experiments, there are several potential future directions for research on this compound.
Synthesis Methods
The synthesis of N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide involves several steps, including the reaction of 4-methoxybenzoyl chloride with piperazine in the presence of a base, followed by the addition of N-phenylethylenediamine. The resulting product is then purified using column chromatography to obtain pure N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide.
Scientific Research Applications
N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide has been extensively studied in the field of neuroscience and has shown promising results in the treatment of various neurological disorders. Studies have shown that N-{2-[4-(4-methoxybenzoyl)-1-piperazinyl]ethyl}-N'-phenylethanediamide can act as a potent dopamine D2 receptor agonist, which is important for the treatment of conditions such as Parkinson's disease.
properties
IUPAC Name |
N-[2-[4-(4-methoxybenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H26N4O4/c1-30-19-9-7-17(8-10-19)22(29)26-15-13-25(14-16-26)12-11-23-20(27)21(28)24-18-5-3-2-4-6-18/h2-10H,11-16H2,1H3,(H,23,27)(H,24,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDNSMBUEYDKGGS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CCNC(=O)C(=O)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H26N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(2-{3-[(3,4-difluorophenyl)amino]-1-piperidinyl}-2-oxoethyl)-1,3-oxazolidin-2-one](/img/structure/B5150936.png)
![N-(3-cyclopentylpropyl)-2-[1-(2,3-difluorobenzyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5150945.png)
![ethyl 4-(anilinocarbonyl)-3-methyl-5-{[(2-pyrimidinylthio)acetyl]amino}-2-thiophenecarboxylate](/img/structure/B5150957.png)
![N~2~-[(2-methoxy-4,5-dimethylphenyl)sulfonyl]-N~2~-methyl-N~1~-(5-methyl-3-isoxazolyl)glycinamide](/img/structure/B5150973.png)
![4-(1,3-thiazol-2-yl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5150985.png)
![isopropyl 2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]propanoate](/img/structure/B5150990.png)

![5-{[1-(3-nitrophenyl)-1H-pyrrol-2-yl]methylene}-1-phenyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5150994.png)
![N-{1-[1-(2,5-dimethylbenzoyl)-4-piperidinyl]-1H-pyrazol-5-yl}cyclopropanecarboxamide](/img/structure/B5151003.png)
![5-{3-ethoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5151007.png)
![3-[5-(4-biphenylylmethyl)-1,3,4-oxadiazol-2-yl]-N-(2-phenylethyl)propanamide](/img/structure/B5151033.png)

![N-(3-chloro-2-methylphenyl)-2-[5-(2-methylphenyl)-1,2,4-oxadiazol-3-yl]acetamide](/img/structure/B5151046.png)
![4-butoxy-N-{[(3,4-dichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B5151052.png)